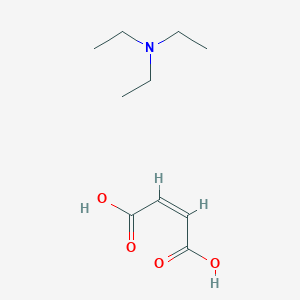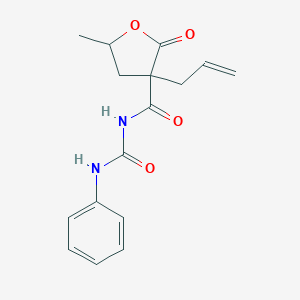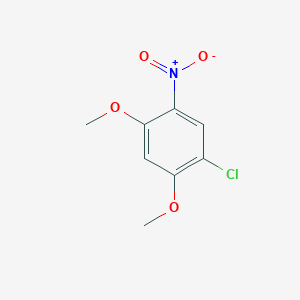![molecular formula C9H10N2 B087387 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1255099-47-8](/img/structure/B87387.png)
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related pyridinol compounds involves strategies like low-temperature bromide-to-alcohol conversion and intramolecular Friedel-Crafts strategy. These methods yield compounds with antioxidant properties, as seen in a study by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Molecular Structure Analysis
- Structural characterization of pyrrole and pyridine derivatives has been carried out using techniques like X-ray diffraction and NMR spectroscopy. For instance, Şahin et al. (2010) used these methods to characterize 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine (Șahin et al., 2010).
Chemical Reactions and Properties
- The reactivities of various pyridinol compounds, including those similar to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have been explored. These compounds demonstrate significant antioxidant capabilities, as indicated by their reactions with peroxyl radicals in studies like those conducted by Wijtmans et al. (2004) (Wijtmans et al., 2004).
Physical Properties Analysis
- Research by Zhang et al. (2005) on novel polyimides derived from pyridine compounds highlights the exceptional thermal and thermooxidative stability of these materials, indicating their potential for applications requiring high-temperature resistance (Zhang et al., 2005).
Chemical Properties Analysis
- The chemical properties of pyridine derivatives, particularly their solubility and electrochemical properties, have been a subject of study. For example, Yamanoi et al. (2015) investigated the chemical and electrochemical formation of oxidized forms of oligo(1-(N,N-dimethylamino)pyrrole)s, which are structurally related to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (Yamanoi et al., 2015).
Applications De Recherche Scientifique
Anticancer Activity : Some scaffolds based on pyrrolyl-pyridines, including derivatives of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have shown significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty et al., 2023).
Synthesis of Novel Compounds : Research has been conducted on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, including 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, leading to the synthesis of various novel compounds (Yavari et al., 2006).
Chemical Synthesis and Isomerization : Studies have explored the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile and its reactions with N-acylhydrazines, producing structural isomers and disubstituted dicarbohydrazides (Rudenko et al., 2013).
Synthesis of Bis(pyrrol-2-yl)pyridines : Research has been conducted on the synthesis of various pyridine derivatives, including 2,6-dimethyl-3,5-bis[2-(1-vinylpyrrol-2-yl)] pyridine, illustrating the broad applicability of reactions for synthesizing diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).
Antioxidant Activity : Certain pyrrolyl selenolopyridine compounds, derived from 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, have shown remarkable antioxidant activity (Zaki et al., 2017).
Synthesis of Anthelmintic Compounds : 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for potential use as anthelmintic (anti-parasitic) agents (Jeschke et al., 2005).
Development of Organic Compounds : The synthesis and characterization of organic compounds, including those with N,O tridentate ligands, have been explored using 2,6-dimethyl pyridine as a starting material (Xiao-jion, 2014).
Catalytic Synthesis : Ionic liquids have been used as catalysts in the synthesis of derivatives of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, showcasing the use of this compound in advanced synthesis techniques (Liu et al., 2018).
Selective Poisoning of Bronsted Sites in Zeolites : 2,6-Dimethylpyridine has been used in the study of selective poisoning of Bronsted sites on synthetic Y zeolites, indicating its use in materials science and catalysis (Jacobs & Heylen, 1974).
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVBRNVWAHUQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612737 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1255099-47-8 | |
| Record name | 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















